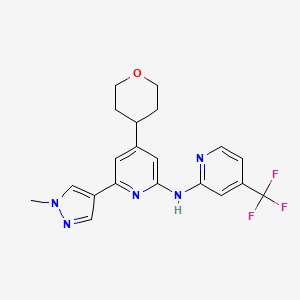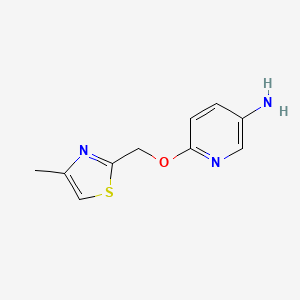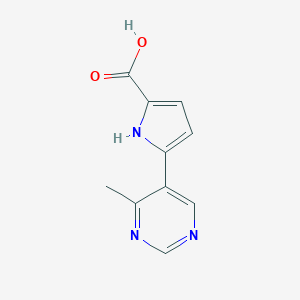
Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with an ethyl ester group at the third position and an isobutylamino group at the sixth position. It is primarily used as a building block in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate typically involves the reaction of 6-chloropyridazine-3-carboxylate with isobutylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridazine derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridazine derivatives with various functional groups.
Reduction: Amine derivatives with different substituents.
Substitution: Compounds with substituted ester groups.
科学的研究の応用
Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Ethyl 6-(Isobutylamino)pyridazine-3-carboxylate can be compared with other pyridazine derivatives, such as:
Pyridazine-3-carboxylate: Lacks the isobutylamino group, resulting in different chemical and biological properties.
6-Aminopyridazine-3-carboxylate: Contains an amino group instead of an isobutylamino group, leading to variations in reactivity and biological activity.
Ethyl 6-(Methylamino)pyridazine-3-carboxylate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and biological activity.
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
ethyl 6-(2-methylpropylamino)pyridazine-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-4-16-11(15)9-5-6-10(14-13-9)12-7-8(2)3/h5-6,8H,4,7H2,1-3H3,(H,12,14) |
InChIキー |
FBKHRPQPVMQZKH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C(C=C1)NCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Bromo-5-phenylbenzo[d]oxazole](/img/structure/B11780698.png)
![Ethyl 6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B11780716.png)
![4-Chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11780724.png)



![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)

![6-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B11780771.png)
![Octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B11780775.png)

![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)


